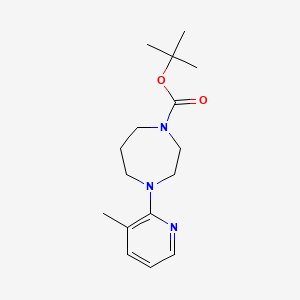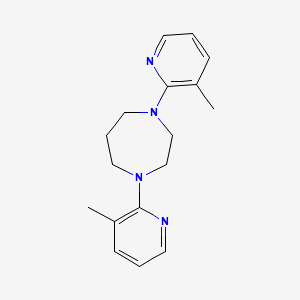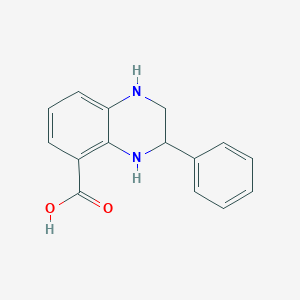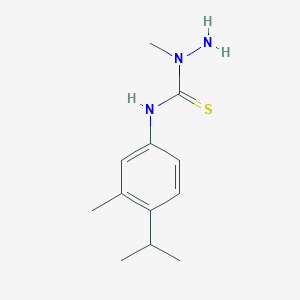
N-(1-cyanocycloheptyl)-2-(1,4-diazepan-1-yl)acetamide
Descripción general
Descripción
N-(1-cyanocycloheptyl)-2-(1,4-diazepan-1-yl)acetamide (CCDA) is a synthetic compound that has been studied for its potential applications in the field of science. CCDA is a cyclic amide derivative of the cyclic amide family, which is composed of a nitrogen atom and an oxygen atom attached to a carbon atom. CCDA is an important research tool for scientists in the field of biochemistry, physiology, and pharmacology.
Aplicaciones Científicas De Investigación
Sure! Here is a comprehensive analysis of the scientific research applications of N-(1-cyanocycloheptyl)-2-(1,4-diazepan-1-yl)acetamide, focusing on six unique fields:
Pharmacological Research
N-(1-cyanocycloheptyl)-2-(1,4-diazepan-1-yl)acetamide is being explored for its potential as a pharmacological agent. Its unique structure allows it to interact with various biological targets, making it a candidate for drug development. Researchers are investigating its efficacy in modulating neurotransmitter systems, which could lead to new treatments for neurological disorders such as anxiety, depression, and epilepsy .
Neurochemical Studies
This compound is also valuable in neurochemical research. Its ability to cross the blood-brain barrier and interact with central nervous system receptors makes it a useful tool for studying brain function and neurotransmission. Scientists use it to understand the mechanisms of action of different neurotransmitters and to develop new therapeutic strategies for neurodegenerative diseases .
Medicinal Chemistry
In medicinal chemistry, N-(1-cyanocycloheptyl)-2-(1,4-diazepan-1-yl)acetamide is used as a scaffold for the synthesis of new chemical entities. Its structure provides a versatile framework that can be modified to enhance biological activity and selectivity. This makes it an important compound for the design and development of new drugs with improved therapeutic profiles .
Biochemical Assays
The compound is utilized in various biochemical assays to study enzyme activity and inhibition. Its interaction with specific enzymes can provide insights into enzyme kinetics and the development of enzyme inhibitors. These studies are crucial for understanding metabolic pathways and for the development of drugs targeting specific enzymes involved in disease processes .
Toxicological Research
Toxicological studies often employ N-(1-cyanocycloheptyl)-2-(1,4-diazepan-1-yl)acetamide to assess its safety profile and potential toxic effects. Researchers evaluate its impact on cellular and organ systems to determine its suitability for therapeutic use. These studies help in identifying any adverse effects and in establishing safe dosage levels for future clinical applications .
Chemical Biology
In the field of chemical biology, this compound is used to probe biological systems and to study the interactions between small molecules and biological macromolecules. Its ability to bind to specific targets makes it a valuable tool for elucidating the molecular mechanisms underlying various biological processes. This research can lead to the discovery of new biological pathways and potential therapeutic targets .
Propiedades
IUPAC Name |
N-(1-cyanocycloheptyl)-2-(1,4-diazepan-1-yl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N4O/c16-13-15(6-3-1-2-4-7-15)18-14(20)12-19-10-5-8-17-9-11-19/h17H,1-12H2,(H,18,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCMULMYGEACRGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)(C#N)NC(=O)CN2CCCNCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyanocycloheptyl)-2-(1,4-diazepan-1-yl)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![benzyl N-{1-[(Z)-N'-hydroxycarbamimidoyl]cycloheptyl}carbamate](/img/structure/B3170890.png)
![4'-[({[(2Z)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ylidene]amino}oxy)methyl]-[1,1'-biphenyl]-2-carbonitrile](/img/structure/B3170896.png)

![(Z)-2-(1H-1,2,3,4-tetraazol-5-yl)-3-[3-(1,1,2,2-tetrafluoroethoxy)anilino]-2-propenenitrile](/img/structure/B3170908.png)
![3-(tert-butyl)-6-nitroindeno[1,2-c]pyrazol-4(2H)-one](/img/structure/B3170916.png)

![Methyl 2-{2-butyl-4-oxo-1,3-diazaspiro[4.4]non-1-en-3-yl}acetate](/img/structure/B3170936.png)

![N-[4-(4-fluoro-3-methylphenyl)-1,3-thiazol-2-yl]pyridine-3-carboxamide](/img/structure/B3170947.png)
![5-({[4-(4-Fluoro-3-methylphenyl)-1,3-thiazol-2-yl]amino}methylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B3170948.png)

